molecular formula C35H22N4S B8638563 2-(6'-(4-(9H-carbazol-9-yl)phenyl)-3,3'-bipyridin-6-yl)benzo[d]thiazole

2-(6'-(4-(9H-carbazol-9-yl)phenyl)-3,3'-bipyridin-6-yl)benzo[d]thiazole

Cat. No.: B8638563
M. Wt: 530.6 g/mol
InChI Key: IMDZQLSGCHSDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6'-(4-(9H-carbazol-9-yl)phenyl)-3,3'-bipyridin-6-yl)benzo[d]thiazole is a useful research compound. Its molecular formula is C35H22N4S and its molecular weight is 530.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C35H22N4S

Molecular Weight

530.6 g/mol

IUPAC Name

2-[5-[6-(4-carbazol-9-ylphenyl)pyridin-3-yl]pyridin-2-yl]-1,3-benzothiazole

InChI

InChI=1S/C35H22N4S/c1-4-10-32-27(7-1)28-8-2-5-11-33(28)39(32)26-17-13-23(14-18-26)29-19-15-24(21-36-29)25-16-20-31(37-22-25)35-38-30-9-3-6-12-34(30)40-35/h1-22H

InChI Key

IMDZQLSGCHSDCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=NC=C(C=C5)C6=CN=C(C=C6)C7=NC8=CC=CC=C8S7

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7 (0.841 g, 1.89 mmol), 9 (0.549 g, 1.89 mmol), tetrakis(triphenylphosphine)palladium(0) (109 mg, 94.2 μmol), Na2CO3 (1.59 g, 15.0 mmol), H2O (15 mL) and THF (25 mL) was degassed with argon for about 20 min while stirring. The stirring reaction mixture was then maintained under argon at about 80° C. for about 18 h. Upon confirming consumption of the starting materials by TLC (SiO2, CH2Cl2), the mixture was cooled to RT and poured over CHCl3 (300 mL). The organics were then washed with sat. NaHCO3, H2O and brine, dried over MgSO4, filter and concentrated in vacuo. Purification of the crude product via flash chromatography (SiO2, 100% CH2Cl2 to 49:1 CH2Cl2-acetone) provided 19 (0.72 g, 72%) as a light yellow solid.
Name
Quantity
0.841 g
Type
reactant
Reaction Step One
Name
Quantity
0.549 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
109 mg
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
72%

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